molecular formula C6H5ClO5S B2472715 Methyl 2-(chlorosulfonyl)furan-3-carboxylate CAS No. 1011241-51-2

Methyl 2-(chlorosulfonyl)furan-3-carboxylate

Cat. No.: B2472715
CAS No.: 1011241-51-2
M. Wt: 224.61
InChI Key: HSXINYQGPPRBET-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)furan-3-carboxylate: is an organic compound with the molecular formula C6H5ClO5S and a molecular weight of 224.62 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains both a chlorosulfonyl group and a carboxylate ester group

Properties

IUPAC Name

methyl 2-chlorosulfonylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO5S/c1-11-5(8)4-2-3-12-6(4)13(7,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXINYQGPPRBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(chlorosulfonyl)furan-3-carboxylate can be synthesized through a multi-step process involving the chlorosulfonation of methyl furan-3-carboxylate. The typical synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chlorosulfonyl)furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products Formed:

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Derivatives: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)furan-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The furan ring provides a stable framework that can participate in further chemical transformations .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Methyl 2-(chlorosulfonyl)furan-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 2-(chlorosulfonyl)furan-3-carboxylate is a heterocyclic compound notable for its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H5ClO5SC_6H_5ClO_5S and a molar mass of 224.62 g/mol. The compound is characterized by a furan ring substituted with chlorosulfonyl and carboxylate functional groups, which contribute to its reactivity and biological activity. The chlorosulfonyl group enhances solubility and bioavailability, making it a candidate for pharmaceutical applications .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : Starting materials are selected to construct the furan core.
  • Chlorosulfonation : The introduction of the chlorosulfonyl group is achieved through chlorosulfonic acid or sulfur trioxide in suitable solvents.
  • Esterification : The final step involves esterification to form the methyl ester.

Case Study 1: Antimicrobial Screening

In one study, derivatives of this compound were screened against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds. These studies utilized in vitro models to assess the inhibition of pro-inflammatory cytokines. Results showed that compounds with similar structural motifs effectively reduced cytokine levels, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Methyl 5-(2-chloroacetyl)furan-3-carboxylateAnti-inflammatoryContains a chloroacetyl group
Methyl 4-(chlorosulfonyl)benzoateAntimicrobialAromatic compound with sulfonyl group
Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylatePotential therapeutic applicationsHalogenated substituents enhance reactivity

The comparison highlights that while this compound shares some biological activities with its analogs, its unique combination of functional groups may confer distinct properties that warrant further exploration.

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